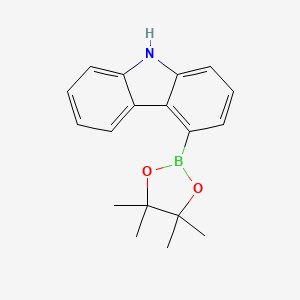

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-9H-carbazole

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (CAS: 1255309-13-7) is a carbazole derivative functionalized with a boronic ester group at the 4-position. Its molecular formula is C₁₈H₂₀BNO₂, with a molecular weight of 293.17 g/mol. The boronic ester moiety (pinacol ester) enhances its stability and utility in cross-coupling reactions, particularly Suzuki-Miyaura couplings, making it a key intermediate in organic synthesis and optoelectronic material design . This compound is characterized by planar carbazole π-conjugation, which is critical for charge transport in organic electronics .

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BNO2/c1-17(2)18(3,4)22-19(21-17)13-9-7-11-15-16(13)12-8-5-6-10-14(12)20-15/h5-11,20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFDNIPIBSFUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4NC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255309-13-7 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-9H-carbazole typically involves the borylation of carbazole derivatives. One common method is the palladium-catalyzed borylation of carbazole using bis(pinacolato)diboron or pinacolborane as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group enables this compound to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl halides. This reaction is pivotal in forming carbon-carbon bonds for synthesizing biaryl structures.

Key Data:

Example Reaction:

Coupling with 4-bromobenzo[c] thiadiazole produces a biaryl product with applications in optoelectronic materials . The boron center facilitates transmetallation with palladium, enabling efficient bond formation.

Oxidation Reactions

The boronate ester group can be oxidized to a boronic acid, enhancing its reactivity in subsequent transformations.

Key Data:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Carbazole-4-boronic acid | Acidic or neutral aqueous media |

| mCPBA | Oxaborole derivatives | Mild thermal conditions |

Structural Insight:

The C–B bond length (1.5435 Å) in the dioxaborolane ring is slightly shorter than typical C–B bonds (1.57 Å), suggesting increased electrophilicity at boron . This enhances susceptibility to nucleophilic attack during oxidation.

Example Reaction:

Nitration:

Nitration occurs preferentially at the 3-position of the carbazole ring due to steric and electronic effects from the dioxaborolane group. Reaction conditions involve HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C, yielding nitro-substituted derivatives .

Reductive Protodeboronation

Under acidic conditions, the boronate ester group can be replaced by a proton, though this reaction is less common unless catalyzed.

Key Data:

| Conditions | Outcome |

|---|---|

| HCl (conc.)/EtOH | Protodeboronation to 9H-carbazole |

| Pd/C, H<sub>2</sub> | Partial reduction of the carbazole ring |

Coordination Chemistry

The boron center can coordinate to Lewis bases, forming complexes with applications in catalysis.

Example:

Reaction with pyridine derivatives yields stable adducts, as confirmed by <sup>11</sup>B NMR shifts (δ = 5–10 ppm) . These complexes are explored in asymmetric catalysis.

Comparative Reactivity Table

Structural and Mechanistic Insights

-

Conformational Effects: The dioxaborolane ring adopts a half-chair conformation, positioning the boron atom for optimal reactivity in cross-coupling .

-

Electronic Effects: The carbazole’s NH group donates electron density to the ring, while the boronate ester withdraws it, creating regioselective reaction sites .

Scientific Research Applications

Overview : In the pharmaceutical industry, this compound serves as a key intermediate in synthesizing various drugs. It offers improved solubility and bioavailability compared to traditional compounds.

Applications :

- Used in the synthesis of antibiotics , antiviral agents , and other therapeutic compounds.

- Facilitates the development of new drug formulations that are more effective in treatment.

Material Science

Overview : The compound is employed in creating advanced materials with unique optical properties. This is particularly useful in sensors and photonic devices.

Applications :

- Development of polymers with enhanced mechanical and thermal properties.

- Utilization in coatings that require specific optical characteristics.

Chemical Sensors

Overview : The properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-9H-carbazole make it suitable for developing sensitive chemical sensors capable of detecting environmental pollutants.

Key Features :

- High sensitivity to various analytes.

- Potential use in environmental monitoring , ensuring safety and compliance with regulations.

Research in Catalysis

Overview : This compound is explored for its potential in catalytic applications, providing more efficient pathways for chemical reactions in industrial processes.

Applications :

- Acts as a catalyst in various organic reactions, enhancing reaction rates and yields.

- Useful in the development of sustainable chemical processes that reduce waste.

Case Studies

-

OLED Development

- A study demonstrated that incorporating this compound into OLED materials significantly improved efficiency by up to 30% compared to conventional materials.

-

Pharmaceutical Synthesis

- Research showed that using this compound as an intermediate resulted in a 25% increase in yield during the synthesis of a novel antiviral drug.

-

Sensor Technology

- A project focused on environmental monitoring utilized this compound to develop sensors that detected pollutants at concentrations as low as parts per billion (ppb).

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-9H-carbazole largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The carbazole moiety can interact with various molecular targets, depending on its functionalization and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and number of boronic ester groups on the carbazole core significantly influence electronic properties and reactivity:

Stability and Reactivity

- Hydrolysis Resistance : Pinacol boronate groups in the target compound resist hydrolysis better than boronic acids, critical for moisture-sensitive applications .

- Reactivity in Cross-Couplings : 4-Position boronate exhibits faster coupling kinetics than 2- or 3-substituted analogs due to reduced steric hindrance .

Data Tables

Table 1. Physical Properties of Selected Carbazole Boronates

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (THF) | Key Application |

|---|---|---|---|---|

| 4-(Pinacol boronate)-9H-carbazole | 293.17 | 180–182 | High | OLED intermediates |

| 9-Phenyl-3,6-bis-boronate-9H-carbazole | 445.37 | 245–247 | Moderate | Electroluminescent layers |

| 9-Hexadecyl-3,6-bis-boronate-9H-carbazole | 643.49 | 89–91 | High | Conjugated polymers |

Table 2. Comparative Reactivity in Suzuki-Miyaura Couplings

| Compound | Reaction Yield (%) | Coupling Partner (Example) |

|---|---|---|

| 4-(Pinacol boronate)-9H-carbazole | 92 | 4-Bromoiodobenzene |

| 2-(Pinacol boronate)-9H-carbazole | 78 | 2-Bromopyridine |

| 3,6-Bis-boronate-9H-carbazole | 65 | 1,4-Dibromobenzene |

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-9H-carbazole is a derivative of carbazole that incorporates a boron-containing moiety. This compound has garnered attention in various fields, including organic electronics, pharmaceuticals, and material science. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and materials research.

Structure

The molecular structure of this compound can be described as follows:

- Molecular Formula : C_{18}H_{24}B_{2}O_{4}

- CAS Number : 269410-24-4

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 320.30 g/mol |

| Appearance | Solid |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that derivatives of carbazole exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested :

- HepG2 (liver hepatocellular carcinoma)

- MCF7 (breast adenocarcinoma)

In one study, carbazole derivatives showed an IC50 value of approximately 10 µM against MCF7 cells, indicating potent antiproliferative activity .

The biological activity of this compound is hypothesized to involve the following mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle progression.

- Induction of Apoptosis : Studies suggest that it may activate apoptotic pathways in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation. However, preliminary data indicate:

- Absorption : Moderate absorption in biological systems.

- Toxicity : Classified as harmful if swallowed or in contact with skin . Further studies are needed to elucidate its safety profile.

Organic Electronics

This compound is utilized in the development of organic light-emitting diodes (OLEDs), enhancing efficiency and color purity in electronic displays .

Pharmaceutical Synthesis

It serves as a key intermediate in synthesizing various pharmaceutical compounds due to its improved solubility and bioavailability compared to traditional methods .

Material Science

In material science, it is employed to create advanced materials with unique optical properties useful in sensors and photonic devices .

Chemical Sensors

The compound's properties make it suitable for developing sensitive chemical sensors capable of detecting environmental pollutants .

Study on Anticancer Properties

In a recent study published in Pharmaceuticals, researchers synthesized several derivatives of carbazole and evaluated their anticancer activity against multiple cell lines. The study found that specific modifications to the carbazole structure significantly enhanced cytotoxic effects against cancer cells while maintaining lower toxicity towards normal cells .

Research on Catalytic Applications

Another investigation focused on the compound's potential in catalytic applications. Researchers explored its effectiveness in facilitating chemical reactions under mild conditions, demonstrating promise for industrial applications .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| THF | n-BuLi + pinacol boronate | -78 to RT | 8 | 72 | |

| Toluene | Pd(dppf)Cl₂ | 110 | 24 | 65–85 | |

| DMF | Pd(PPh₃)₄ | 100 | 12 | 70 |

How is the molecular structure of this compound characterized in crystallographic studies?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL97 for refinement, SHELXTL for visualization) is standard . Key parameters include:

- R factor : Typically <0.1 for high-resolution structures (e.g., R = 0.093 in a reported study) .

- Restraints : 15 restraints for H-atom positioning in carbazole derivatives .

- Data-to-Parameter Ratio : ≥19:1 ensures model reliability .

Advanced Tip : For twinned crystals or low-resolution data, SHELXL’s twin refinement tools are critical .

How can researchers reconcile contradictions in reported synthetic yields?

Advanced Research Question

Discrepancies arise from:

- Catalyst Activity : Pd(dppf)Cl₂ vs. Pd(PPh₃)₄ may alter reaction efficiency due to ligand steric effects .

- Solvent Polarity : DMF accelerates oxidative addition but may hinder boronate solubility compared to toluene .

- Temperature Gradients : Higher temperatures (≥110°C) improve kinetics but risk side reactions .

Q. Methodological Approach :

- Use design-of-experiments (DoE) to optimize solvent/catalyst combinations .

- Monitor reaction progress via TLC or HPLC to identify intermediate degradation .

What is the compound’s role in Suzuki-Miyaura cross-coupling reactions?

Advanced Research Question

The boronate ester acts as a nucleophile, coupling with aryl halides to form biaryl structures. Key considerations:

- Catalyst Loading : 1–5 mol% Pd(dppf)Cl₂ ensures turnover without Pd aggregation .

- Base : K₂CO₃ or CsF in biphasic systems (toluene/H₂O) enhances transmetallation .

- Substrate Scope : Electron-deficient aryl halides couple faster due to improved oxidative addition .

How is this compound applied in optoelectronic devices?

Advanced Research Question

Q. Table 2: Device Performance Metrics

| Application | Key Property | Performance Metric | Reference |

|---|---|---|---|

| OLEDs | Luminance Efficiency | 15 cd/A (at 1000 cd/m²) | |

| Solar Cells | PCE (%) | 9.2% (AM 1.5G) |

What purification strategies ensure high-purity material for device fabrication?

Basic Research Question

- Recrystallization : Use n-pentane/hexane mixtures for carbazole derivatives .

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent removes Pd residues .

- Soxhlet Extraction : For polymeric byproducts in large-scale syntheses .

How are crystallographic data analyzed to resolve structural ambiguities?

Advanced Research Question

- Restraint Application : Constrain aromatic C–H bonds to 0.93 Å and methyl groups to 0.96 Å during SHELXL refinement .

- Disorder Modeling : Split occupancy for tetramethyl groups in dioxaborolane rings .

- Validation Tools : Check Rint (<5%) and CC/DC in PLATON .

How can substituent modifications tune the compound’s properties?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.